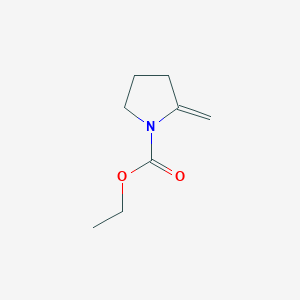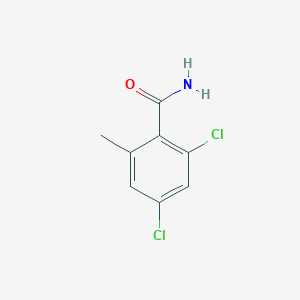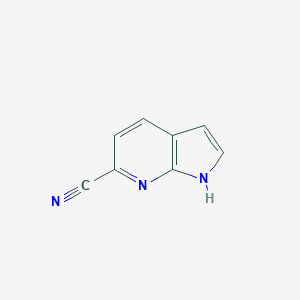
N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine is an organic compound with the chemical formula C9H14N2O. It is commonly known as DMIX and is used in scientific research for its unique properties. DMIX is a potent agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the central nervous system and plays a role in the regulation of monoaminergic neurotransmission.
Mecanismo De Acción
DMIX acts as a selective agonist of N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine, which is a G protein-coupled receptor that is expressed in the central nervous system. This compound is known to modulate the activity of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine. DMIX binds to this compound and activates a signaling cascade that results in the release of these neurotransmitters.
Biochemical and Physiological Effects:
DMIX has been shown to have a number of biochemical and physiological effects, including the enhancement of dopamine and serotonin release in certain brain regions. It has also been shown to increase locomotor activity and induce hyperthermia in animal models. These effects suggest that DMIX may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMIX in scientific research is its potency as a N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine agonist, which allows for the investigation of the role of this compound in the regulation of neurotransmitter release. However, one limitation is that DMIX is a relatively new compound and its effects on other neurotransmitter systems are not well understood. Additionally, DMIX may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving DMIX. One area of interest is the development of more selective N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine agonists that can be used to investigate the specific role of this compound in the regulation of neurotransmitter release. Another area of interest is the investigation of the potential therapeutic applications of this compound agonists in the treatment of psychiatric disorders such as depression and schizophrenia. Finally, the effects of DMIX on other neurotransmitter systems should be further investigated to better understand its overall pharmacological profile.
Métodos De Síntesis
DMIX can be synthesized through a multi-step process that involves the reaction of 3-methylisoxazole-5-carboxylic acid with dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reduced with lithium aluminum hydride to yield DMIX.
Aplicaciones Científicas De Investigación
DMIX has been used in scientific research to investigate the role of N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine in the regulation of dopamine and serotonin neurotransmission. Studies have shown that DMIX can enhance the release of dopamine and serotonin in certain brain regions, which suggests that this compound agonists may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and schizophrenia.
Propiedades
Número CAS |
173850-47-0 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(3-methyl-1,2-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H14N2O/c1-7-6-8(11-9-7)4-5-10(2)3/h6H,4-5H2,1-3H3 |
Clave InChI |
XSWPRZYJJORTCL-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCN(C)C |
SMILES canónico |
CC1=NOC(=C1)CCN(C)C |
Sinónimos |
5-Isoxazoleethanamine,N,N,3-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



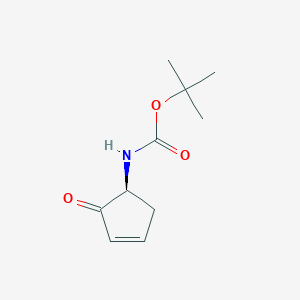
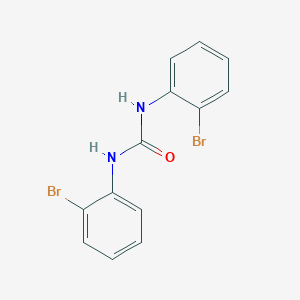
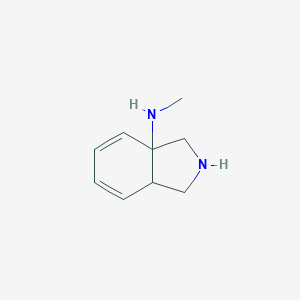
![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)




![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
